Tert-butyl (3-hydroxy-4-methylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXABMONDYMFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345893-26-7 | |
| Record name | tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection of 3-hydroxy-4-methylphenylamine
The most straightforward method involves reacting 3-hydroxy-4-methylphenylamine with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to yield this compound. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming the carbamate bond.
-
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or sodium bicarbonate to neutralize acid byproducts
- Temperature: 0°C to room temperature
- Reaction Time: 2–24 hours depending on scale and conditions
-
$$
\text{3-hydroxy-4-methylphenylamine} + (Boc)_2O \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$ -
- The phenolic hydroxyl group remains unprotected due to its lower nucleophilicity compared to the amine.
- Purification is typically done by column chromatography or recrystallization.
Alternative Multi-Step Synthesis Routes
Although direct Boc protection is common, some synthetic routes incorporate additional modifications or protection steps to improve yield or purity:
Stepwise Protection and Functionalization:
- Starting from 3-hydroxy-4-methylphenol, amination can be performed to introduce the amine group.
- Subsequent Boc protection as described above.
- This route may involve intermediate steps such as halogenation, nucleophilic substitution, or reductive amination depending on the desired substitution pattern.
Stock Solution Preparation Data
For practical laboratory use, this compound is often prepared as stock solutions at various concentrations. The following table summarizes preparation volumes for different stock solution molarities and amounts of compound, based on molecular weight and solubility data:
| Amount of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 mg | 4.4791 | 0.8958 | 0.4479 |
| 5 mg | 22.3954 | 4.4791 | 2.2395 |
| 10 mg | 44.7908 | 8.9582 | 4.4791 |
- These volumes indicate the solvent quantity required to dissolve the specified amount of compound to achieve the desired molarity.
Formulation Notes for Experimental Use
-
- DMSO is commonly used as a master solvent for stock solutions due to good solubility.
- For in vivo formulations, co-solvents such as PEG300, Tween 80, and corn oil may be used sequentially to maintain clear solutions.
- Careful stepwise addition and mixing are essential to ensure clarity and homogeneity.
-
- Vortexing, ultrasound, or gentle heating (e.g., water bath) can assist dissolution.
- Solutions must be clear before proceeding to add the next solvent.
Research Findings and Analysis
- While direct literature on the synthesis of this compound is limited, analogous Boc-protection reactions are well-established and provide a reliable, high-yielding route.
- The compound’s phenolic hydroxyl group remains free, allowing further functionalization if needed.
- The Boc protection is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., 4 M HCl in dioxane), enabling synthetic flexibility.
- In related medicinal chemistry research, Boc-protected phenolic amines have been used as intermediates for the synthesis of biologically active molecules, demonstrating the importance of this protection strategy.
Summary Table: Preparation Methods and Conditions
| Method | Starting Material | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Direct Boc Protection | 3-hydroxy-4-methylphenylamine | Di-tert-butyl dicarbonate, base, DCM | High yield, straightforward |
| Multi-step Functionalization | 3-hydroxy-4-methylphenol + amination | Boc protection after amination | Used for complex derivatives |
| Stock Solution Preparation | Pure compound | DMSO, PEG300, Tween 80, corn oil | Clear solutions for bioassays |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group.
Major Products:
Oxidation: Formation of 3-formyl-4-methylphenylcarbamate.
Reduction: Formation of 3-hydroxy-4-methylphenylamine.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: It is investigated for its ability to inhibit certain enzymes and as a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (3-hydroxy-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The physicochemical properties of tert-butyl carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Key Observations :
- Polarity : The hydroxy group in the target compound increases polarity compared to benzyloxy () or chloro () analogs, impacting solubility and reactivity.
- Protection Strategies : Benzyloxy () and Boc groups are used to protect reactive -OH or -NH₂ moieties during synthesis.
- Electronic Effects : Thiophene () and sulfonamide () substituents introduce electron-rich or electron-deficient regions, affecting binding affinity in bioactive molecules.
Biological Activity
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate functional group linked to a phenolic moiety. Its molecular formula is CHNO, with a molecular weight of approximately 237.3 g/mol. The presence of the hydroxyl group at the 3-position on the aromatic ring is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis or function through interactions with specific proteins involved in these processes.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease. In vitro studies have shown that it can modulate enzyme activity, impacting neurotransmitter levels .
- Anti-inflammatory Effects : The hydroxy group enhances the compound's ability to form hydrogen bonds with biological molecules, potentially leading to reduced inflammation through modulation of cytokine production .
Antimicrobial Studies
A study highlighted the antimicrobial efficacy of this compound against various bacterial strains, demonstrating a significant reduction in bacterial growth in vitro. This suggests its potential application as an antimicrobial agent in pharmaceutical formulations.
Enzyme Inhibition Studies
In a comparative analysis with similar compounds, this compound was found to possess moderate inhibitory effects on AChE, with an IC value indicating effective inhibition at relatively low concentrations. This positions it as a candidate for further development in neuroprotective therapies .
Case Studies
- In Vitro Neuroprotection : In a study investigating neuroprotective effects against amyloid-beta toxicity, this compound demonstrated a reduction in astrocyte cell death induced by amyloid-beta peptide (Aβ 1-42). The compound reduced TNF-α production and free radicals, indicating a protective mechanism against neuroinflammation .
- Pharmacokinetics and Bioavailability : Further research is needed to understand the pharmacokinetics of this compound, particularly its bioavailability in brain tissues. Initial findings suggest that while it shows promise in vitro, its effectiveness in vivo may be limited by absorption and distribution factors .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | Structure | Potentially different biological activity due to structural variation |
| Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate | Structure | Exhibits antiviral properties and modulates inflammation |
| Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | Structure | Variations may affect pharmacokinetics and efficacy |
Q & A
Q. What are the common synthetic routes for tert-butyl (3-hydroxy-4-methylphenyl)carbamate?
The compound is typically synthesized via carbamate protection of the amine group on the phenolic precursor. A stepwise approach involves reacting 3-hydroxy-4-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. For example, tert-butyl carbamate derivatives are often prepared using coupling reagents such as EDCI/HOBt to facilitate condensation . Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography using silica gel and gradients of ethyl acetate/hexane .
Q. What purification techniques are recommended for this compound?
After synthesis, crude products are purified using column chromatography (silica gel, 60–120 mesh) with eluents like ethyl acetate/hexane (10–30% v/v). Recrystallization from solvents such as ethanol or methanol is employed for further purity. For hygroscopic or thermally sensitive batches, flash chromatography or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity (>95%). Residual solvents are removed under reduced pressure .
Q. How can researchers characterize its purity and structural integrity?
Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C). Structural confirmation requires FT-IR (N-H stretch at ~3350 cm⁻¹, carbonyl at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS). X-ray crystallography using programs like SHELXL or ORTEP-3 validates molecular geometry, with data collected on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Advanced Research Questions
Q. How to address discrepancies in crystallographic data for tert-butyl carbamate derivatives?
Discrepancies in bond angles or torsional parameters may arise from polymorphism or solvent inclusion. To resolve this, repeat crystallization under controlled conditions (e.g., slow evaporation in acetonitrile or DMF/water mixtures). Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level) to identify outliers. Use the Cambridge Structural Database (CSD) to benchmark against similar carbamates .
Q. What strategies optimize enantioselective synthesis of chiral tert-butyl carbamates?
Enantioselective routes employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Pd-catalyzed allylic amination with tert-butyl carbamate nucleophiles achieves >90% ee using (R)-BINAP ligands. Alternatively, kinetic resolution via lipase-catalyzed hydrolysis (e.g., CAL-B) separates enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Stability studies are conducted in buffers (pH 1–13) at 25–60°C. Boc-protected carbamates are labile under strong acids (e.g., TFA in DCM) but stable in mild bases. Oxidative degradation (e.g., H₂O₂ or O₂) is assessed via LC-MS to identify byproducts like quinones or N-oxides. Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
